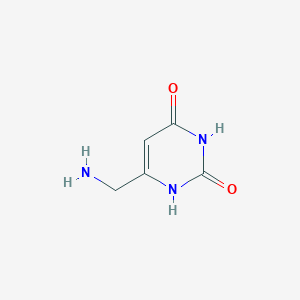

6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(aminomethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-2-3-1-4(9)8-5(10)7-3/h1H,2,6H2,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMEHPGXESZPRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310334 | |

| Record name | 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20989-02-0 | |

| Record name | 20989-02-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Aminomethyl Pyrimidine 2,4 1h,3h Dione and Its Analogues

Direct Synthesis of 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dione Core

The most direct route to introduce an aminomethyl group onto the pyrimidine-2,4(1H,3H)-dione scaffold is through electrophilic substitution reactions on the activated pyrimidine (B1678525) ring.

Aminomethylation, commonly achieved through the Mannich reaction, is a primary method for the direct synthesis of the target core structure. This reaction involves the condensation of a compound with an active hydrogen atom (in this case, the pyrimidine-dione), formaldehyde (B43269), and a secondary amine (such as morpholine (B109124), piperidine (B6355638), or diethylamine) to yield the corresponding aminomethyl derivative. researchgate.net

For instance, the aminomethylation of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione with formaldehyde and various secondary amines results in the formation of the corresponding 5-aminomethyl-substituted pyrimidine derivatives. researchgate.net The reaction typically proceeds by reacting the pyrimidine precursor with formaldehyde and the chosen amine to generate the 5-aminomethyl derivative. researchgate.net

Table 1: Examples of Mannich Reactions on Pyrimidine-2,4(1H,3H)-dione Analogues researchgate.net

| Starting Material | Amine | Product | Yield (%) | Melting Point (°C) |

| 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Morpholine | 5-(Morpholin-4-ylmethyl)-6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | 57 | 188-190 |

| 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Piperidine | 6-Methyl-5-(piperidin-1-ylmethyl)-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | - | - |

| 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | N-Methylpiperazine | 6-Methyl-5-((4-methylpiperazin-1-yl)methyl)-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | - | - |

The regioselectivity of aminomethylation on the pyrimidine-2,4(1H,3H)-dione ring is highly dependent on the existing substitution pattern and the reaction conditions. The primary sites for electrophilic attack are the C5 position and the nitrogen atoms (N1 and N3).

In many substituted uracils, the C5 position is the most nucleophilic carbon and is thus the preferred site for aminomethylation. For example, the reaction of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione with formaldehyde and various amines selectively yields the 5-aminomethyl-substituted product. researchgate.net However, the N3 position can also be a site of reaction. Studies on 5-hydroxy-6-methyluracil have shown that aminomethylation with morpholine or piperidine occurs at the N3 position regardless of the reagent ratios. researchgate.net When using piperazine, the reaction site can be controlled by stoichiometry; an equimolar amount leads to substitution at the N3 position, while an excess can lead to substitution at both the N1 and N3 positions. researchgate.net This demonstrates that the choice of amine and the reaction stoichiometry are critical factors in directing the regiochemical outcome of the aminomethylation. researchgate.net

Construction of the Pyrimidine-2,4(1H,3H)-dione Ring System with Aminomethyl Precursors

An alternative synthetic strategy involves building the pyrimidine ring from acyclic components, where one or more of the precursors already contain the aminomethyl group or a synthon thereof.

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis. The classic approach involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with urea (B33335) or a urea derivative. To synthesize 6-aminopyrimidine-2,4-diones, a common method is the condensation of urea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride. medwinpublishers.com The resulting 6-aminouracil (B15529) can then be a precursor for further functionalization.

More advanced one-pot, three-component syntheses have been developed. For example, pyrimidines can be synthesized through a coupling-addition-cyclocondensation sequence. organic-chemistry.org This process starts with the Sonogashira coupling of an acid chloride and a terminal alkyne to form an alkynone intermediate. organic-chemistry.org This reactive intermediate then undergoes a cyclocondensation reaction with an amidinium or guanidinium (B1211019) salt to yield the substituted pyrimidine ring. organic-chemistry.org This method allows for diverse substitution patterns on the final pyrimidine product under mild conditions. organic-chemistry.org

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like functionalized pyrimidine-2,4(1H,3H)-diones in a single step. beilstein-journals.org These reactions, such as the Biginelli or Hantzsch reactions, combine three or more starting materials to form the desired heterocyclic core. beilstein-journals.orgtandfonline.com

For instance, a facile multicomponent reaction for the synthesis of 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione derivatives has been reported, which proceeds via Knoevenagel condensation. researchgate.net Similarly, novel highly functionalized fused spiro-2-amino-4H-pyrans have been synthesized through a sequential multicomponent reaction involving pyridotriazines, a cyclic C-H acid (pyrazolone), and malononitrile. nih.gov While not directly yielding the target compound, these MCRs demonstrate the power of this approach to construct complex pyrimidine-based scaffolds that can be precursors to or analogues of this compound.

Derivatization Strategies for this compound and its Analogues

Once the core structure of this compound or a related analogue is formed, further derivatization can be performed to modify its properties. These modifications can occur at the aminomethyl side chain, the pyrimidine ring nitrogens, or other positions on the ring.

The amino group of the aminomethyl side chain is a key handle for derivatization. It can undergo reactions typical of primary or secondary amines, such as acylation to form amides or alkylation to form more substituted amines. A method for the derivatization of amines using the tris(2,6-dimethoxyphenyl)carbenium ion has been developed, which results in an increase in the molecule's mass and imparts a permanent positive charge. nih.gov

Alkylation at the N1 and N3 positions of the pyrimidine ring is also a common derivatization strategy. For example, 6-amino-1-alkyl uracils can be further alkylated at the N3 position by reacting them with an alkylating agent (like ethyl iodide or propyl iodide) in the presence of a base such as sodium hydroxide (B78521). nih.gov This allows for the synthesis of a variety of N,N'-disubstituted pyrimidine-2,4-dione derivatives. nih.gov

Furthermore, the pyrimidine ring itself can be functionalized. For example, 5,6-diaminouracil (B14702) derivatives can be fused with α-bromoacetophenones to yield 6-amino-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones, demonstrating a method to introduce complex substituents at the C5 position. nih.gov

Table 2: Examples of N-Alkylation for the Synthesis of Pyrimidine-2,4(1H,3H)-dione Analogues nih.gov

| Starting Material | Alkylating Agent | Product | Yield (%) | Melting Point (°C) |

| 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione | Ethyl iodide | 6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione | 40 | 186-187 |

| 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione | Propyl iodide | 6-Amino-1-cyclopropyl-3-propylpyrimidine-2,4(1H,3H)-dione | 53 | 154-155 |

| 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione | Ethyl iodide | 6-Amino-1,3-diethylpyrimidine-2,4(1H,3H)-dione | 42 | 192-193 |

Synthesis of Fused Pyrimidine Systems Incorporating Aminomethyl-Derived Moieties (e.g., Pyrrolopyrimidines, Thienopyrimidines, Pyrido[3,4-d]pyrimidines)

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis offers efficient and often milder conditions for the synthesis of pyrimidine derivatives.

Lewis Acid Catalysis: Lewis acids are effective in promoting condensation and cyclization reactions. For example, the synthesis of uracil (B121893) analogues can be improved using a Lewis acid catalyst like boron trifluoride etherate (BF₃·Et₂O) in conjunction with microwave irradiation, leading to higher yields and shorter reaction times. mdpi.com Samarium chloride (SmCl₃) has been used to catalyze the cyclization of β-formyl enamides with urea under microwave irradiation to produce pyrimidines efficiently. organic-chemistry.org Zinc chloride (ZnCl₂) is another Lewis acid that can catalyze the formation of aminopyrimidines from β-cyanoenolates and amidine hydrochlorides. researchgate.net

Organocatalysis: Organocatalysts provide a metal-free alternative for synthesis. Thiamine hydrochloride has been successfully used as a recyclable organocatalyst for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives in aqueous media, highlighting a green chemistry approach. tandfonline.com

Nanocatalysis: Modern synthetic methods employ nanocatalysts for enhanced efficiency and greener processes. Magnetic nanocatalysts, such as Fe₃O₄@TiO₂@NH₂@PMo₁₂O₄₀, have been utilized for the one-pot multicomponent synthesis of pyrido[2,3-d]pyrimidines from 6-aminothiouracil, aryl aldehydes, and activated nitriles. rsc.org

Ultrasound-Assisted Synthesis: Ultrasound irradiation is an energy source that can accelerate reactions and improve yields in pyrimidine synthesis. It has been used in cyclocondensation reactions, for example, between chalcone (B49325) derivatives and thiourea, to furnish pyrimidine products in high yields with significantly reduced reaction times compared to conventional heating. nih.gov

Chemical Reactivity and Transformation Pathways of 6 Aminomethyl Pyrimidine 2,4 1h,3h Dione

Reactivity of the Aminomethyl Moiety

The exocyclic aminomethyl group (-CH₂NH₂) is a primary amine, which imparts characteristic nucleophilic and basic properties, allowing it to participate in a variety of classical amine reactions.

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile, readily reacting with various electrophiles. This reactivity is central to the derivatization of the molecule at the side chain.

Alkylation: The amine can undergo nucleophilic attack on alkyl halides to form secondary or tertiary amines. The reaction pathway is typically a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov Such reactions are often carried out in the presence of a base to neutralize the hydrogen halide byproduct. nih.gov

Acylation: Reaction with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of stable amide derivatives. This transformation is a common strategy for modifying the properties of the parent compound.

Oxidation and Reduction Chemistry of the Aminomethyl Group

The oxidation and reduction of the aminomethyl group itself in 6-(aminomethyl)pyrimidine-2,4(1H,3H)-dione are not extensively documented in the reviewed literature. However, based on general principles of organic chemistry, the primary amine could theoretically be oxidized to an imine or, under harsher conditions, to a nitrile or a carboxylic acid (via hydrolysis of an intermediate). Conversely, while the aminomethyl group is already in a reduced state, associated functional groups on its derivatives, such as imines formed from condensation reactions, can be readily reduced to secondary amines using common reducing agents like sodium borohydride.

In a related context, the oxidation of the pyrimidine (B1678525) ring can lead to products like 5-N-carboxyimino-6-N-chloroaminopyrimidine-2,4(3H)-dione when reacted with hypochlorite. nih.gov This species can then react with thiol compounds to yield 5-N-carboxyimino-6-aminopyrimidine-2,4(3H)-dione. nih.gov

Condensation Reactions with Carbonyl Compounds

A hallmark reaction of the primary aminomethyl group is its condensation with carbonyl compounds, such as aldehydes and ketones. wikipedia.org This reaction proceeds through a nucleophilic addition to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield an imine, commonly known as a Schiff base. wikipedia.orgyoutube.com

This reaction is highly versatile and has been used to synthesize a wide array of pyrimidine-based Schiff bases. researchgate.net For instance, the reaction of aminopyrimidine derivatives with various aldehydes can lead to the formation of imine products, a process that can compete with alkylation depending on the reaction conditions. nih.gov Thermal conditions without a base catalyst tend to favor condensation. nih.gov Another important transformation is the Mannich reaction, a multicomponent condensation involving formaldehyde (B43269) and a secondary amine, which results in aminomethylation, typically at the C5 position of the pyrimidine ring. researchgate.net

Table 1: Examples of Condensation Reactions involving Aminouracil Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| 6-amino-1,3-dimethyluracil | Aromatic aldehydes | β-cyclodextrin-SO3H in water | bis(6-aminouracil-5-yl)methane | researchgate.net |

| 5,6-diaminouracil (B14702) derivatives | α-bromoacetophenones | Fusion, DMF (drops) | Imine (Schiff Base) | nih.gov |

| 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione | Formaldehyde and various secondary amines | Boiling ethanol | 5-aminomethyl derivative (Mannich Base) | researchgate.net |

| 6-aminouracil (B15529) | 6-methylpyridine-2-carbaldehyde | Methanesulfonic acid | Pyrimido[4,5-d]pyrimidine derivative | researchgate.net |

Reactivity of the Pyrimidine-2,4(1H,3H)-dione Core

The pyrimidine-2,4(1H,3H)-dione ring, also known as the uracil (B121893) ring system, possesses a π-deficient character due to the presence of two electronegative nitrogen atoms. wikipedia.orgbhu.ac.in This electronic nature dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Reactivity of the Pyrimidine Ring

Electrophilic Reactivity: While the pyrimidine ring is generally electron-deficient, electrophilic substitution is possible, particularly when activating (electron-donating) groups are present on the ring. wikipedia.orgresearchgate.net The amino group at the C6 position in this compound acts as such an activating group, directing electrophilic attack to the C5 position, which is the most nucleophilic carbon on the ring. researchgate.netnih.gov Documented electrophilic substitutions at the C5 position of activated uracil derivatives include halogenation, nitrosation, and azo coupling. wikipedia.orgresearchgate.netnih.gov For example, 6-aminouracil readily reacts with benzenediazonium (B1195382) ions to form 6-amino-5-phenylazouracil derivatives. nih.gov

Nucleophilic Reactivity: The electron-deficient nature of the pyrimidine ring facilitates nucleophilic substitution, especially at the C2, C4, and C6 positions. wikipedia.orgbhu.ac.in Leaving groups at these positions can be readily displaced by nucleophiles. In the case of the uracil ring system, the carbonyl groups at C2 and C4 are not good leaving groups themselves but can be activated. For instance, conversion to a thiocarbonyl increases reactivity. umich.edu Nucleophilic attack can also occur at the C6 position, often initiated by the addition of a nucleophile which can lead to subsequent ring-opening or rearrangement reactions. rsc.org Studies on related systems show that the C4 position is often more reactive towards nucleophiles than the C2 position. nih.govstackexchange.com

Modifications at Ring Nitrogen Atoms

The nitrogen atoms at the N1 and N3 positions of the pyrimidine-dione ring are secondary amides (or part of a cyclic ureide structure) and can be deprotonated to form anions. These anions are nucleophilic and can react with electrophiles, most commonly alkylating agents.

Alkylation at the ring nitrogens is a well-established method for derivatization. scribd.com The reaction can be controlled to achieve mono- or di-alkylation. For example, direct alkylation of 6-aminouracil derivatives with alkyl iodides in the presence of a base like sodium hydroxide (B78521) affords N-substituted products. nih.gov The choice of solvent and base can influence the selectivity between N-alkylation and O-alkylation, though N-alkylation is generally favored. scribd.com If the C5 position of the ring is already substituted, reactions like aminomethylation may occur at the ring nitrogens. researchgate.net

Table 2: Examples of N-Alkylation Reactions on Uracil Derivatives

| Uracil Derivative | Alkylating Agent | Conditions | Product | Reference |

| 6-amino-1-alkyl uracil | Alkyl iodide (R¹-I) | NaOH, EtOH, reflux | 6-amino-1-alkyl-3-alkylpyrimidine-2,4(1H,3H)-dione | nih.gov |

| Uracil | Ethyl bromoacetate (B1195939) or Propargyl bromide | AS@HTC catalyst, HMDS, CH₃CN | N1-alkylated pyrimidine | ias.ac.in |

| 6-methyl-1-(thietan-3-yl)pyrimidine-2,4-(1H,3H)-dione | Alkyl halides | NaH, DMF | 3-Alkyl derivatives | researchgate.net |

| 6-methyluracil | n-Butyl bromide | NaOH (aq) | N-butyl derivatives | jppres.com |

Transformations Involving Carbonyl Groups at Positions 2 and 4

The carbonyl groups at positions 2 and 4 of the this compound ring system are key sites for chemical reactivity, enabling the transformation of the pyrimidine core into a variety of important derivatives. These transformations primarily involve the conversion of the carbon-oxygen double bonds into other functional groups, significantly altering the electronic properties and synthetic utility of the molecule. The most prominent of these transformations are chlorination and thionation, which provide access to versatile intermediates for further chemical synthesis.

Chlorination to 2,4-Dichloropyrimidines

A fundamental transformation of the pyrimidine-2,4-dione scaffold is its conversion to the corresponding 2,4-dichloropyrimidine (B19661) derivative. This reaction replaces the carbonyl oxygen atoms with chlorine atoms, transforming the lactam functions into highly reactive chloro-substituted heteroaromatic moieties. The resulting 2,4-dichloropyrimidines are valuable precursors for the synthesis of a wide array of substituted pyrimidines through subsequent nucleophilic substitution reactions. acs.orgresearchgate.net

The most common reagent employed for this chlorination is phosphorus oxychloride (POCl₃). nih.gov The reaction typically involves heating the pyrimidine-2,4-dione substrate in the presence of POCl₃. Often, an organic base such as pyridine (B92270) or N,N-dimethylaniline is added to the reaction mixture. nih.govgoogle.com These bases can act as catalysts and also neutralize the hydrogen chloride gas generated during the reaction. In some procedures, the reaction is carried out in an inert solvent, while other methods utilize a solvent-free approach, heating the substrate directly in POCl₃, sometimes in a sealed reactor to ensure the reaction proceeds to completion, especially when using equimolar amounts of the reagent. nih.gov

For instance, a general and environmentally conscious procedure for the chlorination of hydroxypyrimidines involves heating the substrate with an equimolar amount of POCl₃ and one equivalent of pyridine as a base in a sealed reactor at high temperatures (140–160 °C). nih.gov This method has been successfully applied to the large-scale synthesis of various chlorinated pyrimidines, including those with amino substituents. nih.gov A similar transformation of 2-amino-4,6-dihydroxypyrimidine (B16511) to 2-amino-4,6-dichloropyrimidine (B145751) highlights the feasibility of this reaction on amino-substituted pyrimidine-diones. google.com

The reaction proceeds via the initial formation of phosphate (B84403) esters at the carbonyl oxygen atoms, which are then displaced by chloride ions. The presence of the aminomethyl group at the C6 position is not expected to interfere with this transformation, allowing for the selective conversion of the C2 and C4 carbonyls.

| Reagent | Base/Catalyst | Conditions | Product | Reference |

| Phosphorus oxychloride (POCl₃) | Pyridine | 140–160 °C, sealed reactor | 2,4-Dichloro-6-(aminomethyl)pyrimidine | nih.gov |

| Phosphorus oxychloride (POCl₃) | N,N-Dimethylaniline | Reflux | 2,4-Dichloro-6-(aminomethyl)pyrimidine | google.com |

| Phosphorus oxychloride (POCl₃) | - | Reflux | 2,4-Dichloro-6-(aminomethyl)pyrimidine | google.com |

Thionation to 2,4-Dithiopyrimidines

Another significant transformation of the carbonyl groups at positions 2 and 4 is their conversion to thiocarbonyls (C=S), a process known as thionation. This reaction yields 2,4-dithiopyrimidine derivatives, which are also versatile intermediates in organic synthesis, particularly for the construction of sulfur-containing heterocyclic systems.

The most widely used reagent for this purpose is Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide. nih.govorganic-chemistry.org Lawesson's reagent is known for its efficacy in converting a variety of carbonyl compounds, including amides and lactams, into their corresponding thio-analogues under relatively mild conditions. nih.govencyclopedia.pub The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group with the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent in solution, to form a thiaoxaphosphetane intermediate. organic-chemistry.org This intermediate then undergoes a cycloreversion, driven by the formation of a stable phosphorus-oxygen double bond, to yield the thiocarbonyl compound. organic-chemistry.org

The thionation of pyrimidine-2,4-diones with Lawesson's reagent is typically carried out by heating the reactants in an inert solvent such as toluene (B28343) or dioxane. researchgate.net The reactivity of Lawesson's reagent allows for the selective thionation of the carbonyl groups without affecting other functional groups present in the molecule, such as the aminomethyl substituent. It is possible to achieve either mono- or di-thionation by controlling the stoichiometry of Lawesson's reagent, although the formation of the dithionated product is common when a sufficient amount of the reagent is used. The resulting 6-(aminomethyl)pyrimidine-2,4(1H,3H)-dithione can then be used in further synthetic elaborations.

| Reagent | Solvent | Conditions | Product | Reference |

| Lawesson's Reagent | Toluene or Dioxane | Reflux | 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dithione | researchgate.net |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine | Reflux | 6-(Aminomethyl)pyrimidine-2,4(1H,3H)-dithione | researchgate.net |

Structure Activity Relationship Sar Studies of 6 Aminomethyl Pyrimidine 2,4 1h,3h Dione Derivatives

Impact of Aminomethyl Group Modifications on Biological Activity

The aminomethyl moiety at the C6 position is a crucial determinant of biological activity. Modifications to this group, including alterations to the amine's basicity and steric bulk, have been shown to modulate the pharmacological effects. For instance, the introduction of guanidino or amidino groups in place of the primary amine on a related 6-methylene-bridged uracil (B121893) scaffold was found to enhance the in vitro inhibitory activity against human thymidine (B127349) phosphorylase (TP). nih.gov This suggests that increasing the basicity and hydrogen-bonding capacity of the C6-side chain can be a favorable strategy for certain biological targets.

In a study of 5-cinnamoyl-6-aminouracil derivatives, the introduction of a hydrophilic side chain, such as (2-morpholinoethyl)amino or (2-piperidinoethyl)amino, on the 6-amino group resulted in compounds with cytotoxic activity against L1210 leukemia in vitro. nih.gov This highlights that extending the aminomethyl group with larger, flexible, and hydrophilic substituents can be a viable approach to conferring or enhancing cytotoxic properties.

Influence of Substituents on the Pyrimidine (B1678525) Ring System on Biological Activity

Substituents on the pyrimidine-2,4(1H,3H)-dione ring play a pivotal role in defining the biological activity of the resulting derivatives. The nature, size, and position of these substituents can drastically alter the compound's interaction with biological targets.

The location of substituents on the pyrimidine ring has a decisive influence on the molecule's properties and subsequent biological activity. nih.gov

C5 Position: The C5 position is a common site for modification. In the context of antifolates, introducing alkyl groups at the C5 position of pyrrolo[2,3-d]pyrimidines, which are structurally related to uracils, was found to be conducive to potent inhibition of human dihydrofolate reductase (hDHFR). nih.gov The increased potency was attributed to enhanced hydrophobic interactions with the enzyme's active site. nih.gov Conversely, for aminomethylation reactions, the presence of a substituent at C5 can direct the reaction to the nitrogen atoms (N1 or N3). researchgate.net For example, the aminomethylation of thymine (B56734) (5-methyluracil) leads to 1,3-bis(aminomethyl) derivatives. researchgate.net

N1 and N3 Positions: Alkylation at the N1 and N3 positions significantly impacts activity. A study on 6-substituted uracil derivatives found that 3-methyl-6-cyclopropyluracil and 1-butyl-6-methyluracil (B86784) demonstrated the highest levels of cell proliferation and were the most tolerated among the tested compounds. jppres.com This indicates that specific alkyl substitutions at N1 and N3 can be beneficial for regenerative applications. In another example, the fusion of 5,6-diaminouracil (B14702) derivatives with various α-bromoacetophenones yielded 6-amino-1-alkyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-diones, which showed notable cytotoxic activity. nih.gov

The following table summarizes the impact of substituent position on the proliferative activity of select uracil derivatives on lung cells. jppres.com

| Compound | Substituent at N1 | Substituent at N3 | Substituent at C6 | Proliferation Index Increase (%) at 0.1 mM |

| 1 | H | H | Methyl | - |

| 2 | Butyl | H | Methyl | 25 |

| 3 | H | Methyl | Cyclopropyl | 75 |

| 4 | Methyl | H | Amino | - |

Data sourced from a study on immortalized lung epithelial cells. jppres.com

Both steric bulk and the electronic nature (electron-donating or electron-withdrawing) of substituents are critical factors in SAR.

Electronic Effects: The electronic properties of substituents can alter the reactivity and intermolecular interactions of the molecule. A computational study on uracil derivatives showed that an amino group (electron-donating) at position C6 has stronger electron-donating properties than at C5. nih.gov Conversely, a nitro group (electron-withdrawing) is more electron-withdrawing at C5 than at C6. nih.gov In a series of 5-aryl ethylidene aminopyrimidine-2,4-diones, the introduction of an electron-withdrawing nitro group on the aryl moiety was found to decrease the cytotoxic activity, suggesting that electron-rich aryl groups may be more favorable for this particular biological target. nih.gov

The table below illustrates how different substituents on an aryl ring attached to the pyrimidine scaffold can influence cytotoxic activity. nih.gov

| Compound | Base Scaffold | R² on Aryl Moiety | Cytotoxic Activity |

| 4 | 6-amino-1-methyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-dione | H | High |

| 5b | 6-amino-1-methyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-dione | NO₂ | Decreased |

| 6a | 6-amino-1-methyl-5-((2-bromo-1-arylethylidene)amino)pyrimidine-2,4(1H,3H)-dione | OCH₃ | High |

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of 6-(aminomethyl)pyrimidine-2,4(1H,3H)-dione derivatives is intrinsically linked to their biological activity. The spatial arrangement of atoms determines how well the molecule can interact with its biological target. For a series of 5-cinnamoyl-6-aminouracils, it was found that the compounds exist in an extended planar conformation. nih.gov This planarity was suggested to be well-suited for potential stacking interactions between the nucleic bases of DNA, which could explain their observed anticancer activity. nih.gov The conformation of side chains, such as a 6-arylthio group in certain antifolates, can also be influenced by substituents on the pyrimidine ring (e.g., a 5-CH₃ group), limiting flexibility and contributing to binding potency. nih.gov

Bioisosteric Replacements within the Pyrimidine-2,4(1H,3H)-dione Scaffold and their Effects on SAR

Bioisosteric replacement, or "scaffold hopping," involves substituting one core structure with another that retains similar steric and electronic properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. In the development of inhibitors for D-dopachrome (B1263922) tautomerase, a scaffold hop from a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione to a thieno[2,3-d]pyrimidin-4(1H)-one led to a decrease in potency. nih.gov This indicates that the dione (B5365651) functionality at the 2- and 4-positions of the pyrimidine ring is important for the inhibitory activity in this specific series. Similarly, cyclization at the 5,6-positions of 6-amino-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one to form bicyclic or tricyclic systems was found to diminish or abolish antimicrobial activity, suggesting that the monocyclic aminopyrimidine scaffold was preferable. nih.gov These examples underscore the sensitivity of biological activity to even subtle changes in the core heterocyclic system.

Biological Activities and Pharmacological Potential of 6 Aminomethyl Pyrimidine 2,4 1h,3h Dione Derivatives

Antimicrobial Properties

Derivatives of pyrimidine-2,4(1H,3H)-dione have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. The versatility of the pyrimidine (B1678525) ring allows for substitutions that can enhance potency and broaden the spectrum of activity.

The antibacterial potential of pyrimidine-2,4(1H,3H)-dione derivatives has been evaluated against several medically important Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can exhibit significant inhibitory effects.

For instance, a series of novel pyrimidine-2,4(1H,3H)-diones were synthesized and screened for their antibacterial profile using the Kirby-Bauer disc diffusion method. researchgate.net Compounds OBP01 and OBP02 showed better activity against the Gram-positive bacterium Bacillus subtilis, while compound OBP03 was more effective against the Gram-negative Escherichia coli. researchgate.net In another study, newly synthesized pyrimidine derivatives were tested against Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli, with several compounds showing promising activity compared to the standard drug ciprofloxacin. ias.ac.in

Research into hybrids of pyrimidine-2,4-dione connected with 2H-thiopyran has identified compounds with broad-spectrum antibacterial action. jksus.org One derivative, 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione, was particularly active, exhibiting a Minimum Inhibitory Concentration (MIC) of 8 µg/mL against one Gram-positive and three Gram-negative bacterial strains. jksus.org

Table 1: Antibacterial Activity of Pyrimidine-2,4(1H,3H)-dione Derivatives

| Compound/Derivative | Bacterium | Activity Measurement | Result | Reference |

| OBP01 | Bacillus subtilis | Zone of Inhibition | 20 mm | researchgate.net |

| OBP02 | Bacillus subtilis | Zone of Inhibition | 17 mm | researchgate.net |

| OBP03 | Escherichia coli | Zone of Inhibition | 18 mm | researchgate.net |

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Staphylococcus aureus | MIC | 16 µg/mL | jksus.org |

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Escherichia coli | MIC | 8 µg/mL | jksus.org |

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Pseudomonas aeruginosa | MIC | 8 µg/mL | jksus.org |

In addition to antibacterial effects, pyrimidine-2,4(1H,3H)-dione derivatives have been explored for their ability to combat fungal infections. Fungal pathogens, particularly molds, are a significant cause of morbidity and mortality, creating a need for new antifungal agents. nih.gov High-throughput screening has identified pyrimidine-based chemical scaffolds with broad-spectrum antifungal activity, including against difficult-to-treat molds like Aspergillus fumigatus. nih.gov

Specific derivatives have shown promising results against common fungal species. For example, compound OBP03, a 3-(4-hydroxyphenyl)-6-(3-ethyl-4-methylphenylamino)pyrimidine-2,4(1H,3H)-dione, was found to have better antifungal activity against Aspergillus niger and Penicillium marneffei compared to other tested compounds in its series. researchgate.net Further research on pyrimidine-2,4-dione hybrids connected with 2H-thiopyran revealed a derivative, 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione, which demonstrated a very low MIC value of 0.25 µg/mL against Candida albicans. jksus.org Another compound from the same study showed an MIC of 32 µg/mL against Aspergillus niger. jksus.org

Table 2: Antifungal Activity of Pyrimidine-2,4(1H,3H)-dione Derivatives

| Compound/Derivative | Fungus | Activity Measurement | Result | Reference |

| OBP03 | Aspergillus niger | Zone of Inhibition | 16 mm | researchgate.net |

| OBP03 | Penicillium marneffei | Zone of Inhibition | 17 mm | researchgate.net |

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Aspergillus niger | MIC | 32 µg/mL | jksus.org |

| 3-((2,6-di(furan-2-yl)dihydro-2H-thiopyran-4(3H)-ylidene)amino)dihydropyrimidine-2,4(1H,3H)-dione | Candida albicans | MIC | 0.25 µg/mL | jksus.org |

| Pyrimidine-based Compound 1 | Aspergillus fumigatus | MIC | 8–16 µg/mL | nih.gov |

| Pyrimidine-based Compound 1 | Aspergillus niger | MIC | 8–16 µg/mL | nih.gov |

The pyrimidine-2,4-dione nucleus is a versatile core in the development of antiretroviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.gov The HIV reverse transcriptase (RT) enzyme, which includes a ribonuclease H (RNase H) function, is a key target for anti-HIV drugs. imist.ma

A series of pyrimidine-2,4-diones linked to an isoxazolidine (B1194047) nucleus have been synthesized and tested as potential anti-HIV agents. nih.gov Specifically, compounds designated 6a–c, which feature an ethereal group at the C-3 position, demonstrated HIV reverse transcriptase inhibitor activity in the nanomolar range and inhibited HIV-1 infection in the low micromolar range without showing toxicity. nih.govresearchgate.net Compound 6c showed the highest activity against HIV-RT, while compound 6b had the best inhibitory effect on HIV-1 infection. nih.gov These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net Quantitative structure-activity relationship (QSAR) models have also been developed to design new pyrimidine-2,4-dione derivatives with enhanced inhibitory activity against HIV RT-associated RNase H. imist.ma

Table 3: Anti-HIV-1 Reverse Transcriptase Activity of Pyrimidine-2,4-dione Derivatives

| Compound/Derivative | Target | Activity Measurement | Result | Reference |

| Compound 6a | HIV-1 RT | IC₅₀ | 0.17 µM | nih.gov |

| Compound 6b | HIV-1 RT | IC₅₀ | 0.25 µM | nih.gov |

| Compound 6c | HIV-1 RT | IC₅₀ | 0.09 µM | nih.gov |

| Compound 6b | HIV-1 Infection | EC₅₀ | 1.8 µM | nih.gov |

Anti-inflammatory Effects and Related Mechanistic Pathways

Pyrimidine derivatives are recognized for their anti-inflammatory properties. researchgate.net Their mechanism of action often involves the inhibition of key inflammatory mediators, making them attractive candidates for the development of new anti-inflammatory drugs.

The anti-inflammatory effects of pyrimidine derivatives are attributed to their ability to inhibit the expression and activity of crucial inflammatory mediators. These include Prostaglandin E2 (PGE2), inducible nitric oxide synthase (iNOS), Tumor Necrosis Factor-α (TNF-α), and Nuclear Factor-κB (NF-κB).

Studies on thieno[2,3-d]pyrimidines, a class of fused pyrimidine compounds, have shown they can significantly reduce carrageenan-induced paw edema in animal models. nih.gov This effect is linked to a decrease in the concentration of PGE2 in the blood serum. One potent compound, 4c, reduced PGE2 levels to 19 pg/mL, comparable to the standard drug diclofenac. nih.gov

Furthermore, novel derivatives of pyrazolo[3,4-d]pyrimidine have been identified as inhibitors of NF-κB, a central regulator of inflammatory responses. nih.govx-mol.com In an acute hepatitis model, one such derivative, INH #1, suppressed the production of TNF-α and prevented early death in a dose-dependent manner. x-mol.com By targeting these fundamental pathways, pyrimidine-2,4-dione derivatives hold promise as potent and safe anti-inflammatory agents.

Anticancer and Antitumor Activities

The pyrimidine scaffold is a fundamental component of many compounds with significant anticancer and antitumor properties. nih.gov Derivatives of pyrimidine-2,4(1H,3H)-dione have been designed and synthesized to target various cancer cell lines, often inducing apoptosis (programmed cell death).

A series of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives were developed as antitumor agents. rsc.org One compound, XS23, showed excellent proliferative inhibition against multiple tumor cell lines and was found to induce both early and late-stage apoptosis in A375 melanoma cells. rsc.org Similarly, derivatives of 6-amino-1,3-dimethyl-1H-pyrimidine-2,4-dione have exhibited highly potent antitumor activity. eurekaselect.com

Fused pyrimidine systems have also demonstrated strong anticancer potential. Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov Compounds 8a and 8d from this series showed potent cytotoxic activity against the PC-3 prostate cancer cell line, with IC₅₀ values of 7.98 µM and 7.12 µM, respectively, which was more active than the reference drug erlotinib. nih.gov Compound 8a also acted as a potent dual inhibitor of both wild-type EGFR and its resistant T790M mutant. nih.gov Other studies have reported the cytotoxicity of pyrimidine-2(1H)-thione derivatives against liver (HepG-2) and breast (MCF-7) cancer cell lines. researchgate.net

Table 4: Anticancer Activity of Pyrimidine-2,4(1H,3H)-dione Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Measurement | Result | Reference |

| XS23 | A375 (Melanoma) | Apoptosis Induction | 18% early, 4.68% late apoptosis at 5 µM | rsc.org |

| Compound 8a | PC-3 (Prostate) | IC₅₀ | 7.98 µM | nih.gov |

| Compound 8d | PC-3 (Prostate) | IC₅₀ | 7.12 µM | nih.gov |

| Compound 8d | A-549 (Lung) | IC₅₀ | 7.23 µM | nih.gov |

| Compound 8a | EGFRWT (Enzyme) | IC₅₀ | 0.099 µM | nih.gov |

| Compound 8a | EGFRT790M (Enzyme) | IC₅₀ | 0.123 µM | nih.gov |

| Compound 5 | HepG-2 (Liver) | IC₅₀ | 10.29 µg/mL | researchgate.net |

| Compound 11 | HepG-2 (Liver) | IC₅₀ | 9.87 µg/mL | researchgate.net |

Enzyme Inhibition Studies (beyond Antimicrobial and Anticancer Contexts)

Derivatives of the 6-(aminomethyl)pyrimidine-2,4(1H,3H)-dione scaffold have been investigated for their inhibitory effects on a variety of enzymes, extending beyond their well-documented antimicrobial and anticancer properties. These studies highlight the therapeutic potential of this chemical class across different physiological systems.

The pyrimidine core is a recognized scaffold in the design of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases.

Enhancer of Zeste Homolog 2 (EZH2): EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a vital role in epigenetic regulation through the methylation of histone H3 on lysine (B10760008) 27 (H3K27). nih.gov Gain-of-function mutations in EZH2 are found in various cancers, making it an attractive therapeutic target. nih.gov While specific studies on this compound are not prevalent, the broader class of pyrimidine derivatives has been explored. For instance, research into EZH2 mutations has led to the development of selective inhibitors, demonstrating that targeting the enzymatic activity of EZH2 can have potent therapeutic effects in preclinical cancer models. nih.gov Studies have shown that knockdown of EZH2 can inhibit tumor growth, and pharmacological inhibition shows therapeutic promise. nih.gov It has been noted that EZH1, a close homolog of EZH2, does not appear to compensate for EZH2 inhibition in certain cancer cell lines. nih.gov

Other Kinases: The pyrimidine structure is a key component of various kinase inhibitors. For example, novel aminopyrimidine-2,4-diones have been designed as dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), both of which are critical in cell cycle regulation and cancer progression. nih.gov These dual inhibitors have shown the ability to induce apoptosis and halt the cell cycle in cancer cells. nih.gov Furthermore, derivatives of pyrazolopyrimidine, a related heterocyclic structure, have been synthesized and evaluated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. rjraap.comresearchgate.net Certain fused 6-(hydroxymethyl)pyrazolopyrimidine derivatives exhibited significant DPP-4 inhibition with good selectivity. rjraap.comresearchgate.net

The data in the table below summarizes the inhibitory activity of selected pyrimidine derivatives against various kinases.

| Compound Class | Target Kinase | Activity | Reference |

| Aminopyrimidine-2,4-diones | BRD4 / PLK1 | Dual inhibition, induction of apoptosis | nih.gov |

| Fused 6-(hydroxymethyl)pyrazolopyrimidines | DPP-4 | Significant inhibition (IC50 ≤ 59.8 nM) | rjraap.comresearchgate.net |

| 6-Arylpteridines (related pyrimidine structures) | PLK1 | Significant inhibition | nih.gov |

The structural similarity of pyrimidine derivatives to the endogenous pyrimidines (uracil, thymine (B56734), and cytosine) allows them to interfere with nucleic acid synthesis. medwinpublishers.com This mechanism is a cornerstone of many antiviral and anticancer therapies. medwinpublishers.com By acting as antimetabolites, these compounds can be incorporated into DNA and RNA, leading to strand breakage and inhibition of replication, or they can inhibit enzymes essential for nucleotide biosynthesis. medwinpublishers.comdrugbank.com

For example, 5-Fluorouracil (B62378) (5-FU), a well-known pyrimidine analog, functions as an inhibitor of thymidylate synthase, thereby disrupting DNA synthesis. medwinpublishers.com Other pyrimidine derivatives have been developed as inhibitors of reverse transcriptase and DNA polymerase, crucial enzymes for viral replication. drugbank.com While direct studies on this compound are limited in this context, its core structure is a fundamental component of molecules designed to inhibit nucleic acid synthesis. medwinpublishers.comdrugbank.comyoutube.com

Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. Inhibitors of these enzymes have therapeutic applications in inflammatory and respiratory diseases. Pyrimidine-2,4-dione derivatives have been identified as potential inhibitors of PDE4. uel.ac.uk For instance, certain derivatives with a para-Cl-phenyl residue at the N1 position of the pyrimidine-2,4-dione scaffold have shown micromolar inhibitory concentrations (IC50) against PDE4. uel.ac.uk

The table below shows the PDE4 inhibitory activity of selected pyrimidine-2,4-dione derivatives.

| Derivative Structure | PDE4 IC50 (µM) | Reference |

| 1-(p-Cl-phenyl)-pyrimidine-2,4-dione derivative | 6.54 | uel.ac.uk |

| Ethyl ester analog of the above | 5.72 | uel.ac.uk |

Other Reported Biological Activities (e.g., Hypotensive, Antiplatelet, Hepatoprotective, Antioxidant)

Beyond enzyme inhibition, derivatives of this compound have demonstrated a wide array of other pharmacological effects.

Hypotensive Activity: Several studies have reported the hypotensive effects of pyrimidine derivatives. researchgate.netnih.govrsc.org For example, 4-amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazoline derivatives showed significant blood pressure-lowering activity in hypertensive rats, which was attributed to their α-adrenoceptor blocking effects. nih.gov Another study on pyrimidine-2,4-(1H,3H)-dione derivatives containing thietane (B1214591) rings also revealed pronounced and prolonged dose-dependent hypotensive effects. researchgate.net

Antiplatelet Activity: Pyrimidine derivatives have been investigated for their ability to inhibit platelet aggregation. nih.govnih.gov Some 5-substituted benzopyranopyrimidine derivatives have been shown to be potent antiplatelet agents, with activity comparable to acetylsalicylic acid against arachidonic acid-induced aggregation. nih.gov The mechanism of action for some of these compounds may involve pathways independent of thromboxane (B8750289) A2 (TXA2). nih.gov Additionally, 6-amino-2-mercapto-3H-pyrimidin-4-one derivatives have been developed as antagonists of the P2Y12 receptor, a key player in ADP-induced platelet aggregation. nih.gov

Hepatoprotective Activity: The potential of pyrimidine derivatives to protect the liver from damage has been a subject of research. rjraap.comcore.ac.uknih.govresearchgate.net Studies on animal models with toxic liver injury induced by carbon tetrachloride have shown that certain pyrimidine derivatives can increase animal survival, normalize liver weight, and reduce the activity of liver damage markers like transaminases. core.ac.ukresearchgate.net For instance, 5-amino-6-methyluracil and 3-morpholinomethyl-5-nitro-6-methyluracil demonstrated a significant increase in the survival of liver cells in vitro. rjraap.com The hepatoprotective effect of some derivatives is thought to be linked to their anti-apoptotic properties. researchgate.net

Antioxidant Activity: Many pyrimidine derivatives have been reported to possess antioxidant properties. nih.govijpsonline.comijpsonline.comnih.gov They can act as free radical scavengers and inhibit lipid peroxidation. nih.govijpsonline.com For example, certain pyrimidine derivatives have been shown to strongly inhibit lipid peroxidation induced by AAPH, although their interaction with the DPPH radical was less significant. nih.gov In other studies, pyrimidine derivatives have demonstrated the ability to reduce levels of reactive oxygen species (ROS) in cellular assays, confirming their antioxidant potential. nih.gov

The table below summarizes the diverse biological activities of various pyrimidine derivatives.

| Biological Activity | Derivative Class | Key Findings | Reference(s) |

| Hypotensive | 4-Amino-2-(4-cinnamoylpiperazino)-6,7-dimethoxyquinazolines | Effective in hypertensive rats via α-adrenoceptor blockade. | nih.gov |

| Antiplatelet | 5-Substituted benzopyranopyrimidines | Potent inhibition of arachidonic acid-induced platelet aggregation. | nih.gov |

| Hepatoprotective | 5-Amino-6-methyluracil, 3-morpholinomethyl-5-nitro-6-methyluracil | Increased survival of liver cells exposed to toxins. | rjraap.com |

| Antioxidant | Pyrido[2,3-d]pyrimidines | Strong inhibition of lipid peroxidation. | nih.gov |

Investigation of Receptor and Protein Interactions

The biological activities of this compound derivatives are underpinned by their interactions with specific receptors and proteins.

P2Y12 Receptor: As mentioned previously, derivatives of 6-amino-2-mercapto-3H-pyrimidin-4-one have been designed as antagonists for the P2Y12 receptor. nih.gov This receptor is a crucial target for antiplatelet drugs as it is activated by ADP to initiate platelet aggregation. The synthesized compounds were shown to inhibit ADP-induced platelet aggregation and antagonize the effect of a P2Y12 agonist in cells expressing the recombinant human receptor. nih.gov

BRD4 and PLK1: In the context of anticancer research, novel aminopyrimidine-2,4-diones have been shown to interact with the binding sites of BRD4 and PLK1. nih.gov Molecular docking studies revealed that these compounds can fit into the binding pockets of these proteins, forming key hydrogen bond and hydrophobic interactions, which explains their inhibitory activity. nih.gov

DPP-4: For the pyrazolopyrimidine derivatives that inhibit DPP-4, molecular modeling studies have suggested that these compounds can fit well within the active-site cleft of the enzyme. researchgate.net This interaction is crucial for their potential as treatments for type 2 diabetes.

α1-Adrenoceptors: The hypotensive effect of some pyrrolidin-2-one derivatives, which can be considered structurally related to pyrimidines in their pharmacological application, has been linked to their antagonist properties at α1-adrenoceptors. nih.gov Further studies have shown that these compounds can have a stronger antagonist potency for the α(1D)-subtype compared to the α(1B)-subtype. nih.gov

Other Protein Interactions: Pyrimidine derivatives have been shown to interact with a variety of other proteins. For instance, they can interact with glutathione, an important intracellular antioxidant. nih.gov They have also been found to bind to human serum albumin (HSA), which can influence their pharmacokinetic properties. nih.gov

Mechanistic Investigations at the Molecular Level

Molecular Target Identification and Validation

The versatility of the pyrimidine-2,4(1H,3H)-dione scaffold allows its derivatives to target a wide range of enzymes and proteins implicated in various diseases. The nature and position of substituents on the pyrimidine (B1678525) ring are critical in determining target specificity and potency. The aminomethyl group at the C6 position, in particular, provides a vector for further chemical modification and a key interaction point within protein binding sites.

Key molecular targets identified for derivatives incorporating the pyrimidine-2,4(1H,3H)-dione core include:

Dihydropyrimidine Dehydrogenase (DPD): As the rate-limiting enzyme in the catabolism of natural pyrimidines like uracil (B121893) and thymine (B56734), DPD is a crucial target in oncology. wikipedia.orgcancernetwork.com It is responsible for the rapid breakdown of fluoropyrimidine anticancer drugs such as 5-fluorouracil (B62378) (5-FU). patsnap.comnih.gov Inhibitors based on the pyrimidine structure, like Gimeracil, are designed to block DPD, thereby enhancing the bioavailability and efficacy of 5-FU. scbt.com

Dipeptidyl Peptidase-4 (DPP-4): This enzyme is a well-validated target for the treatment of type 2 diabetes. DPP-4 inhibitors prevent the degradation of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion. nih.govresearchgate.net The pyrimidine-2,4-dione moiety has been successfully incorporated as a key structural element in potent DPP-4 inhibitors. acs.org

Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4): These are critical regulators of the cell cycle and gene transcription, respectively, and have emerged as dual targets for cancer therapy. mdpi.com Inhibition of PLK1 leads to mitotic arrest and cell death, making it a promising strategy for treating various cancers. mdpi.comnih.gov Certain aminopyrimidine-2,4-dione derivatives have been developed as dual inhibitors of both BRD4 and PLK1. mdpi.com

α-Glucosidase: This intestinal enzyme is responsible for breaking down complex carbohydrates into glucose. Its inhibition is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov A variety of heterocyclic compounds, including derivatives of pyrimidine-2,4-dione, have been identified as potent α-glucosidase inhibitors. nih.govnih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA damage repair pathway. Its inhibition can potentiate the effects of DNA-damaging agents in cancer cells. Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been discovered as novel and potent PARP-1 inhibitors. nih.govrsc.org

RAF-MEK-ERK Pathway Kinases: This signaling cascade (also known as the MAPK pathway) is frequently over-activated in many cancers, promoting cell proliferation and survival. nih.govmdpi.com Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to act as blockers of this pathway. nih.gov

| Molecular Target | Therapeutic Area | Relevant Pyrimidine-2,4-dione Derivative Class | Reference |

|---|---|---|---|

| Dihydropyrimidine Dehydrogenase (DPD) | Oncology | Pyrimidine Analogues (e.g., Gimeracil) | patsnap.com, nih.gov, scbt.com |

| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | Pyrimidine-2,4-dione Analogues | nih.gov, acs.org |

| Polo-like kinase 1 (PLK1) / BRD4 | Oncology | Aminopyrimidine-2,4-diones | mdpi.com |

| α-Glucosidase | Type 2 Diabetes | Pyrido[2,3-d]pyrimidine-2,4-diones | nih.gov, researchgate.net |

| Poly(ADP-ribose) polymerase-1 (PARP-1) | Oncology | Pyrano[2,3-d]pyrimidine-2,4-diones | nih.gov, rsc.org |

| RAF-MEK-ERK Kinases | Oncology | Pyrido[2,3-d]pyrimidine-2,4-diones | nih.gov |

Characterization of Ligand-Protein Binding Interactions

Molecular docking and co-crystallization studies have provided detailed insights into how pyrimidine-2,4-dione derivatives interact with their protein targets. These interactions are primarily non-covalent and include hydrogen bonding, electrostatic interactions, and hydrophobic contacts, which collectively determine the binding affinity and specificity of the inhibitor.

BRD4 Interactions: A 6-amino-pyrimidine-2,4-dione derivative designed as a dual BRD4/PLK1 inhibitor demonstrated key binding interactions within the BRD4 active site. The carbonyl group of the pyrimidine-dione ring forms a crucial hydrogen bond with the side chain of asparagine 140 (Asn140). The core ring structure is further stabilized by hydrophobic interactions, fitting between tyrosine 97 (Tyr97) and proline 82 (Pro82). mdpi.com

DPP-4 Interactions: The binding mode for pyrimidine-2,4-dione derivatives in DPP-4 is distinct from many other classes of inhibitors (gliptins). While many inhibitors primarily occupy the S1 and S2 pockets of the enzyme, pyrimidine-2,4-dione analogs typically function as a P1' fragment, establishing additional interactions in the S1' and S2' pockets. nih.govacs.org This unique binding mechanism offers an alternative strategy for designing potent and selective DPP-4 inhibitors.

PARP-1 Interactions: In the case of PARP-1, pyrano[2,3-d]pyrimidine-2,4-dione inhibitors have been shown to occupy the nicotinamide (B372718) (NI) binding site. The carbonyl groups and the NH moiety of the pyrimidine-dione ring form two characteristic hydrogen bonds with the backbone of glycine (B1666218) 863 (Gly863) and another hydrogen bond with serine 904 (Ser904). Furthermore, the heterocyclic ring system engages in π-π stacking interactions with key aromatic residues like tyrosine 907 (Tyr907) and histidine 862 (His862), which are critical for high-affinity binding. nih.gov

| Target Enzyme | Ligand Class | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| BRD4 | 6-Amino-pyrimidine-2,4-dione derivative | Asn140, Tyr97, Pro82 | Hydrogen Bonding, Hydrophobic | mdpi.com |

| DPP-4 | Pyrimidine-2,4-dione analogues | Residues in S1' and S2' pockets | Not specified | nih.gov, acs.org |

| PARP-1 | Pyrano[2,3-d]pyrimidine-2,4-dione derivative | Gly863, Ser904, Tyr907, His862 | Hydrogen Bonding, π-π Stacking | nih.gov |

| PLK1 | 2,4-Diarylaminopyrimidine derivatives | Cys133, Phe183 | Hydrogen Bonding, π-π Stacking | researchgate.net |

Elucidation of Enzymatic Inhibition Mechanisms

Kinetic studies are essential for elucidating the mechanism by which a compound inhibits its target enzyme. These studies can determine whether an inhibitor competes with the natural substrate for the active site (competitive), binds to an allosteric site (noncompetitive), or binds only to the enzyme-substrate complex (uncompetitive).

α-Glucosidase Inhibition: Derivatives of pyrimidine-2,4-dione have shown varied inhibition mechanisms against α-glucosidase. A kinetic study of a 6-amino-pyrido[2,3-d]pyrimidine-2,4-dione derivative revealed it to be a competitive inhibitor of the enzyme. nih.gov In contrast, other studies on different inhibitor scaffolds have identified noncompetitive mechanisms, suggesting that inhibitors can target allosteric sites on α-glucosidase. researchgate.net

DPD Inhibition: The primary mechanism for DPD inhibitors that are pyrimidine analogues is competitive inhibition. patsnap.com These compounds, including uracil itself when administered in high concentrations, compete with 5-FU for binding to the DPD active site. cancernetwork.com This competition slows the degradation of 5-FU, prolonging its half-life and therapeutic effect. cancernetwork.compatsnap.com

DPP-4 Inhibition: DPP-4 can be inhibited by multiple mechanisms. While many drugs are substrate-based and bind to the active site, non-substrate-based inhibitors that bind to allosteric sites have also been developed. nih.gov Some pyrimidine-based heterocyclic derivatives have been reported to inhibit DPP-4 in a non-competitive manner. researchgate.net

| Enzyme | Inhibitor Derivative Class | Inhibition Mechanism | Reported IC₅₀ Value | Reference |

|---|---|---|---|---|

| α-Glucosidase (Yeast) | 6-Amino-pyrido[2,3-d]pyrimidine-2,4-dione (Cpd. 3o) | Competitive | 78.0 ± 2.0 µM | nih.gov |

| α-Glucosidase (Yeast) | 3-Amino-benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine (Cpd. 3k) | Competitive | 16.4 ± 0.36 µM | nih.gov |

| DPD | Gimeracil | Competitive | Not specified | patsnap.com, scbt.com |

| PLK1 | Diamino-pyrimidine derivative (DAP-81) | Not specified | 0.9 µM | nih.gov |

| PARP-1 | Pyrano[2,3-d]pyrimidine-2,4-dione (Cpd. S7) | Not specified | 3.61 ± 0.15 nM | rsc.org |

Analysis of Cellular Pathway Modulation

By inhibiting specific molecular targets, pyrimidine-2,4-dione derivatives can exert profound effects on entire cellular signaling pathways, leading to desired therapeutic outcomes such as cell cycle arrest, apoptosis, or metabolic regulation.

Cell Cycle Control (PLK1 Inhibition): Inhibition of PLK1 by pyrimidine derivatives has significant consequences for cell division. PLK1 is a master regulator of mitosis, and blocking its ATP-binding site prevents it from phosphorylating its substrates. This leads to a cascade of events including the inability to form a proper mitotic spindle, activation of the spindle assembly checkpoint, and ultimately cell cycle arrest in the G2/M phase, which triggers apoptosis in cancer cells. mdpi.comnih.gov

Pyrimidine Metabolism (DPD Inhibition): Inhibiting DPD directly modulates the pyrimidine catabolic pathway. In the context of cancer therapy, this prevents the degradation of 5-FU. nih.gov As a result, more 5-FU is shunted into the anabolic pathway, where it is converted into cytotoxic metabolites. These metabolites inhibit thymidylate synthase and are misincorporated into DNA and RNA, leading to the inhibition of DNA synthesis and repair, and ultimately inducing cell death. nih.gov

Growth Factor Signaling (RAF-MEK-ERK Inhibition): The RAF-MEK-ERK (MAPK) pathway is a central signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression related to cell proliferation, differentiation, and survival. nih.govmdpi.com Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block this pathway by decreasing the levels of phosphorylated MEK and ERK. nih.gov This suppression of MAPK signaling can inhibit cell migration, block cell proliferation, and induce apoptosis, making it an effective anticancer strategy. nih.govresearchgate.net

DNA Damage and Repair: The pyrimidine ring itself is a key player in the DNA damage response. Exposure to ultraviolet (UV) light can cause adjacent pyrimidine bases in a DNA strand to form covalent linkages, creating lesions such as cyclobutane (B1203170) pyrimidine dimers (CPDs) and 6-4 photoproducts. wikipedia.orgnih.gov These lesions distort the DNA helix, blocking replication and transcription, and activating complex cellular DNA repair pathways. nih.gov While this is a property of the pyrimidine structure itself rather than an inhibitory action of a derivative, it underscores the fundamental role of this chemical entity in cellular pathways.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how pyrimidine-dione derivatives may interact with therapeutic protein targets at the molecular level.

Studies on related aminopyrimidine-dione derivatives have successfully used molecular docking to elucidate binding modes with various enzymes. For instance, in a study of novel 5-arylethylidene-aminopyrimidine-2,4-diones, docking simulations were performed against Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two significant anticancer targets. mdpi.com The simulations revealed key interactions responsible for the compounds' inhibitory activity. One derivative, (E)-6-Amino-1-benzyl-5-((2-bromo-1-phenylethylidene)amino)pyrimidine-2,4(1H,3H)-dione, was shown to form a crucial hydrogen bond with the amino acid residue Asn140 in the BRD4 binding pocket. mdpi.com The pyrimidine-dione core was also observed to be nestled between Tyr97 and Pro82, engaging in stabilizing hydrophobic interactions. mdpi.com

Similarly, in the design of novel pyrano[2,3-d]pyrimidine-2,4-dione inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), another critical cancer target, docking studies were essential. nih.gov These simulations showed that the pyrimidine-2,4-dione scaffold consistently occupied the nicotinamide-binding (NI) site of the enzyme. The analysis highlighted characteristic hydrogen bonds with the residues Gly863 and Ser904, as well as π-π stacking interactions with Tyr907 and His862, which are critical for binding affinity. nih.gov

| Compound Class | Protein Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| 5-Arylethylidene-aminopyrimidine-2,4-diones | BRD4 | Asn140, Tyr97, Pro82 | Hydrogen Bond, Hydrophobic | mdpi.com |

| Pyrano[2,3-d]pyrimidine-2,4-diones | PARP-1 | Gly863, Ser904, Tyr907, His862 | Hydrogen Bond, π-π Stacking | nih.gov |

Molecular Dynamics Simulations (e.g., for Compound Stability and Binding Affinity)

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, offering deeper insights into its stability and the energetics of binding over time. While molecular docking provides a static snapshot, MD simulations can confirm the stability of the predicted binding pose and help refine binding affinity calculations.

In a study on pyrimidine-2,4-dione-based inhibitors of dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes, MD simulations were performed for up to 100 nanoseconds. researchgate.net These simulations were used to assess the stability of the potent compounds within the DPP-4 active site and to understand the binding energy contributions. The results from such simulations are crucial for the structure-based design of new derivatives, as they highlight the dynamic stability of the ligand-receptor complex, providing a more accurate picture than docking alone. researchgate.net

Quantum Chemical Calculations (e.g., Electrophilic Superdelocalizability, Electronic Properties, Rotational Barriers)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of molecules. These methods can predict molecular geometry, charge distribution, and reactivity.

Electronic Properties and Reactivity DFT studies on pyrimidine (B1678525) and its derivatives have been used to calculate fundamental electronic properties. researchgate.net The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum calculations. MEPs illustrate the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyrimidine derivatives, MEPs can identify which nitrogen or oxygen atoms are the most likely sites for electrophilic attack or hydrogen bonding. A computational analysis of 2-aminopyrimidine (B69317) showed that the most negative electrostatic potentials are associated with the ring nitrogen atoms, making them more susceptible to electrophilic interactions than the exocyclic amino group. researchgate.net This type of analysis, which effectively maps electrophilic superdelocalizability, is crucial for understanding reaction mechanisms and intermolecular interactions.

Rotational Barriers The aminomethyl group and the amide-like structure within the pyrimidine-dione ring allow for conformational flexibility. Quantum chemical calculations can determine the energy barriers associated with rotation around specific bonds, such as the C-N bond. mdpi.com Studies on related N-substituted formamides show that rotation around the C-N amide bond is a high-energy process due to its partial double-bond character. mdpi.comjournalspub.info Calculating these rotational barriers is essential for understanding the conformational dynamics of a molecule, which can significantly influence its ability to bind to a receptor. nih.gov

Prediction of Drug-likeness and Pharmacokinetic Properties

In modern drug discovery, predicting a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as important as determining its biological activity. In silico tools are widely used to assess the "drug-likeness" of compounds based on their physicochemical properties.

Computational studies on novel aminopyrimidine-dione derivatives have predicted their drug-likeness and pharmacokinetic profiles. mdpi.com These predictions are often based on criteria such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Topological Polar Surface Area (TPSA) is another critical parameter that correlates with drug transport properties. The table below, based on data from a study on related compounds, shows typical predicted physicochemical properties. mdpi.com

| Property | Compound 4* | Compound 6a** | Compound 7*** | Lipinski Guideline |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 413.27 | 396.31 | 440.32 | ≤ 500 |

| iLogP (o/w) | 2.40 | 1.57 | 3.13 | ≤ 5 |

| Topological Polar Surface Area (TPSA) (Ų) | 94.29 | 103.52 | 123.63 | ≤ 140 |

| Hydrogen Bond Acceptors | 4 | 5 | 5 | ≤ 10 |

| Hydrogen Bond Donors | 2 | 2 | 2 | ≤ 5 |

| Number of Rotatable Bonds | 5 | 5 | 7 | ≤ 10 |

| Lipinski Violations | 0 | 0 | 0 | 0 |

*Data for (E)-6-Amino-1-benzyl-5-((2-bromo-1-phenylethylidene)amino)pyrimidine-2,4(1H,3H)-dione. mdpi.com **Data for (E)-6-Amino-5-((2-bromo-1-(4-methoxyphenyl)ethylidene)amino)-1-ethylpyrimidine-2,4(1H,3H)-dione. mdpi.com ***Data for (E)-6-Amino-1-methyl-5-((1-phenyl-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethylidene)amino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. mdpi.com

In Silico Design of Novel Derivatives with Enhanced Bioactivity

Computational chemistry is a powerful engine for the rational design of new molecules. The process often begins with a "hit" or "lead" compound, which is then computationally modified to enhance its biological activity, selectivity, and pharmacokinetic properties.

The design of novel pyrimidine derivatives frequently employs this in silico approach. For example, after identifying an initial aminopyrimidine compound as a potential anticancer agent, researchers designed and synthesized new derivatives by making substitutions at various positions on the pyrimidine core. researchgate.net These modifications were guided by computational models to optimize interactions with the target protein. In one such study, the N-benzyl counterpart of a lead compound was found to be significantly more potent, a result that was predicted and rationalized through computational analysis. researchgate.net Similarly, the development of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as PARP-1 inhibitors was guided by in silico modeling to explore how different fused heterocyclic rings could enhance binding affinity and inhibitory activity. nih.gov This synergy between computational design and chemical synthesis accelerates the discovery of new therapeutic candidates. mdpi.com

Advanced Applications and Future Prospects

Application as Building Blocks in Complex Organic Synthesis

Derivatives of pyrimidine-2,4(1H,3H)-dione are fundamental building blocks in the synthesis of more complex heterocyclic systems and C-nucleosides. The strategic placement of functional groups on the uracil (B121893) ring allows for a variety of chemical transformations. For instance, 6-aminouracil (B15529) and its N-substituted analogs serve as precursors for the synthesis of fused pyrimidine (B1678525) structures like pyridopyrimidines, which are of significant interest due to their biological activities. nih.govnih.gov The synthesis of these complex molecules often involves multi-step reactions, including condensation, alkylation, and cyclization. nih.gov

One notable application is in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. These compounds can be prepared from 6-amino-1-alkyl-pyrimidine-2,4(1H,3H)-diones through a series of reactions that build the pyridine (B92270) ring onto the pyrimidine core. nih.gov Furthermore, 6-aminouracil can be chemically modified to introduce various substituents at different positions, which is a key strategy in developing new therapeutic agents. nih.govmedwinpublishers.com For example, the synthesis of novel 6-methylene-bridged uracil derivatives has been explored for their potential as enzyme inhibitors. nih.gov The versatility of the uracil scaffold is also demonstrated in its use for creating complex structures like C-nucleosides, where a carbon-carbon bond connects the sugar moiety to the heterocyclic base. acs.org

The following table provides examples of complex molecules synthesized from pyrimidine-2,4(1H,3H)-dione derivatives:

| Starting Material | Synthetic Target | Key Transformation | Reference |

| 6-Amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione | 6-Amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione | Alkylation | nih.gov |

| 6-Aminouracil | 6-Amino-5-phenylazouridine derivatives | Glycosylation and Azo coupling | nih.gov |

| 6-Amino-2-thiouracil | Thiazolopyrimidinyl acetamides | Condensation with aldehydes and chloroacetic acid | ekb.eg |

| 5,6-Diaminouracil (B14702) derivatives | (E)-6-Amino-1-benzyl-5-((2-bromo-1-phenylethylidene)amino)pyrimidine-2,4(1H,3H)-dione | Fusion with α-bromoacetophenones | mdpi.com |

Use as Probes or Ligands in Biochemical Assays and Proteomic Studies

The structural similarity of pyrimidine-2,4(1H,3H)-dione derivatives to the natural nucleobases makes them ideal candidates for use as probes and ligands in biochemical and proteomic studies. These synthetic analogs can be designed to interact with specific biological targets, such as enzymes and receptors, thereby helping to elucidate their function and mechanism of action.

For instance, 5-substituted uracil derivatives have been developed as inhibitors of various enzymes and have been used to study viral replication pathways. nih.gov The introduction of a chromophoric or fluorophoric group onto the uracil scaffold can create "nucleodyes," which are visibly colored nucleoside analogs. nih.gov These probes are sensitive to their microenvironment and can be used to study nucleic acid interactions and dynamics. nih.gov

Derivatives of 6-aminouracil have also been investigated for their ability to bind to specific proteins. For example, certain uracil derivatives have been identified as inhibitors of human thymidine (B127349) phosphorylase (TP), an enzyme involved in pyrimidine metabolism. nih.gov These compounds can be used as tools to study the role of TP in various physiological and pathological processes. Furthermore, uracil derivatives have been used to develop ligands for receptors involved in cell signaling, such as the human gonadotropin-releasing hormone (GnRH) receptor. researchgate.net

The table below summarizes the application of pyrimidine-2,4(1H,3H)-dione derivatives as biochemical probes and ligands:

| Derivative | Target | Application | Reference |

| 6-Methylene-bridged uracil derivatives | Human Thymidine Phosphorylase (TP) | Enzyme inhibition studies | nih.gov |

| 6-Amino-5-(4-nitrophenylazo)uridine | Nucleic acids | Chromophoric probe for FRET studies | nih.gov |

| 5-Amino-6-(D-ribitylamino)uracil (5-A-RU) | Mucosal-associated invariant T (MAIT) cells | Activation of immune cells | caymanchem.com |

| 5-N-Carboxyimino-6-aminopyrimidine-2,4(3H)-dione | Hypochlorite | Biomarker for oxidative stress | nih.gov |

Integration into Materials Science for Novel Functional Materials (e.g., Polymers)

The unique hydrogen bonding capabilities and structural rigidity of the pyrimidine-2,4(1H,3H)-dione ring system make it an attractive component for the design of novel functional materials. The incorporation of uracil derivatives into polymers can impart specific properties, such as self-assembly, thermal stability, and molecular recognition.

Researchers have explored the polymerization of amino acids containing nucleotide bases, including uracil, to create "nucleoamino acids". nih.gov These polymers can form peptides and have been studied for their potential role in prebiotic chemistry. nih.gov The ability of uracil to form specific hydrogen bonds with adenine (B156593) has been exploited to create self-assembling materials and supramolecular structures.

Furthermore, coordination polymers have been synthesized using 6-aminouracil as a ligand. These materials consist of metal ions bridged by the organic ligand, forming extended one-, two-, or three-dimensional networks. dergipark.org.tr The spectral features of these complexes suggest they form two-dimensional coordination polymers. dergipark.org.tr The properties of these materials can be tuned by changing the metal ion or by modifying the uracil ligand.